
2-Methyl-3-piperazin-1-ylpropan-1-ol
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Overview
Description
2-Methyl-3-piperazin-1-ylpropan-1-ol is an organic compound that features a piperazine ring substituted with a methyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-piperazin-1-ylpropan-1-ol typically involves the reaction of piperazine with 2-chloropropanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbon bearing the chlorine atom, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-piperazin-1-ylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-piperazin-1-ylpropan-1-one.
Reduction: Formation of 2-Methyl-3-piperazin-1-ylpropane.
Substitution: Formation of 2-Methyl-3-piperazin-1-ylpropyl halides.
Scientific Research Applications
2-Methyl-3-piperazin-1-ylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-3-piperazin-1-ylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, potentially influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
3-(Piperazin-1-yl)propan-2-ol: Investigated for its membrane-targeting antibacterial properties.
Uniqueness
2-Methyl-3-piperazin-1-ylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a piperazine ring allows for versatile chemical modifications and potential interactions with biological targets.
Biological Activity
2-Methyl-3-piperazin-1-ylpropan-1-ol, a piperazine derivative, is gaining attention in pharmacological research due to its diverse biological activities. This compound exhibits potential applications in neuropharmacology, cancer treatment, and antimicrobial therapy. Understanding its biological activity is crucial for exploring its therapeutic potential.
Molecular Information:
- CAS Number: 30249-14-0
- Molecular Formula: C9H19N3O
- Molecular Weight: 173.27 g/mol
- IUPAC Name: this compound
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly in the central nervous system (CNS), which may contribute to its neuropharmacological effects.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. For instance, it has been evaluated against several human cancer cell lines, demonstrating significant growth inhibition. The compound's structure allows it to interfere with cellular pathways involved in tumor growth and proliferation.
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound has also shown promising antibacterial and antifungal activities. It was tested against various pathogens, revealing efficacy that suggests potential use as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 25 | |
Escherichia coli | 30 | |
Candida albicans | 20 |
Neuropharmacological Effects
This compound exhibits effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest its potential as a therapeutic agent for mood disorders and anxiety.
Case Study: Neuropharmacological Evaluation
A study evaluated the effects of this compound on animal models exhibiting anxiety-like behavior. The results indicated a significant reduction in anxiety levels, supporting its potential application in treating anxiety disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can guide the design of more potent derivatives. Modifications to the piperazine ring or the propanol side chain may enhance its biological activity and selectivity for specific targets.
Table 3: Structure Modifications and Biological Activity
Modification | Effect on Activity |
---|---|
Addition of halogen substituents | Increased anticancer potency |
Alteration of alkyl chain length | Enhanced antimicrobial activity |
Properties
CAS No. |
30249-14-0 |
---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methyl-3-piperazin-1-ylpropan-1-ol |
InChI |
InChI=1S/C8H18N2O/c1-8(7-11)6-10-4-2-9-3-5-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
OHOJAUJUEBSOHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCNCC1)CO |
Origin of Product |
United States |
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